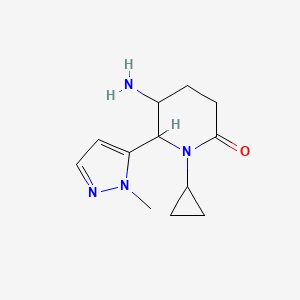

5-Amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one

CAS No.:

Cat. No.: VC15792479

Molecular Formula: C12H18N4O

Molecular Weight: 234.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18N4O |

|---|---|

| Molecular Weight | 234.30 g/mol |

| IUPAC Name | 5-amino-1-cyclopropyl-6-(2-methylpyrazol-3-yl)piperidin-2-one |

| Standard InChI | InChI=1S/C12H18N4O/c1-15-10(6-7-14-15)12-9(13)4-5-11(17)16(12)8-2-3-8/h6-9,12H,2-5,13H2,1H3 |

| Standard InChI Key | XZNZJLISMARZCN-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=CC=N1)C2C(CCC(=O)N2C3CC3)N |

Introduction

5-Amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one is a complex organic compound featuring a piperidinone core. It is characterized by a cyclopropyl group at the 1-position and a 1-methyl-1H-pyrazol-5-yl group at the 6-position, with an amino group at the 5-position. This unique structure makes it a subject of interest in medicinal chemistry, particularly for its potential biological activities and applications in neuropharmacology .

Synthesis Methods

The synthesis of 5-Amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one involves multiple steps, requiring careful control of reaction conditions such as temperature, pressure, and the use of catalysts to optimize yield and purity. Reactions are typically conducted under inert atmospheres to prevent unwanted side reactions.

Biological Activities and Potential Applications

Preliminary studies suggest that this compound exhibits notable biological activities, particularly in neuropharmacology. Its structural features indicate potential interactions with neurotransmitter systems, possibly influencing pathways related to anxiety and depression. It may act as an antagonist at certain receptor sites, although detailed pharmacodynamics require further investigation to establish efficacy and safety profiles.

| Compound | Structural Features | Unique Characteristics |

|---|---|---|

| 5-Amino-1-cyclopropylpiperidin-2-one | Lacks pyrazole substituent | Simpler structure; potential different activity |

| 6-(1-Methylpyrazolyl)-piperidinone | Similar piperidine core | Different substitution pattern may affect activity |

| 4-(Cyclopropyl)-piperidine | Cyclopropyl group present | No amino or pyrazole functionality; different pharmacological profile |

Research Findings and Future Directions

Research on this compound highlights its potential as a scaffold for further drug design efforts. Interaction studies are crucial for understanding how it interacts with biological targets, which is essential for assessing its viability as a therapeutic agent. Further studies are needed to explore its pharmacological properties fully and to determine its efficacy and safety in various therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume